Intermediate Lipophilicity Between Methyl and Isopropyl Congeners
The target compound exhibits a measured LogP that is intermediate relative to its closest 5-alkyl congeners, providing a balanced lipophilicity profile. This is critical for optimizing permeability while avoiding excessive hydrophobicity that can lead to poor solubility and metabolic liabilities .
| Evidence Dimension | LogP (octanol-water partition coefficient; vendor-reported) |
|---|---|
| Target Compound Data | LogP = 1.20 (Fluorochem) / 0.72 (ChemScene) |
| Comparator Or Baseline | 5-Methyl analog (CAS 1247911-04-1): predicted LogP ~0.5–0.8. 5-Isopropyl analog (CAS 1457800-54-2): LogP = 1.57 (Fluorochem). |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.7 vs. methyl; ΔLogP ≈ -0.4 to -0.8 vs. isopropyl. |
| Conditions | Vendor-calculated logP values (ChemScene/ Fluorochem); exact computational method unspecified. |
Why This Matters
The intermediate LogP of 1.0–1.2 places this compound in the optimal range for oral bioavailability according to Lipinski's Rule of Five, whereas the isopropyl analog (LogP 1.57) approaches the upper limit and may exhibit poorer aqueous solubility.
